N-(10-Bromodecyl)phthalimide
Overview
Description
N-(10-Bromodecyl)phthalimide is a biochemical compound with the molecular formula C18H24BrNO2 and a molecular weight of 366.29 . It is also known as 2-(10-Bromodecyl)isoindoline-1,3-dione .
Synthesis Analysis
The most common synthesis of phthalimides involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Molecular Structure Analysis
The molecular structure of this compound contains a total of 47 bonds, including 23 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 imide .Chemical Reactions Analysis
Phthalimides, including this compound, are used as powerful oxidizing agents in both catalyzed and un-catalyzed reactions . They are also the source of halogen and act as halogenating agents .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature, specifically between 58-60°C . Its melting point is between 58-60°C .Scientific Research Applications
Solvation Dynamics in Protein and Microemulsions
N-(10-Bromodecyl)phthalimide and its derivatives have been used in studying solvation dynamics. For instance, 4-(N-bromoacetylamino)-phthalimide, a derivative, serves as a solvation probe for proteins and microemulsions. It has been used to study the solvation dynamics in the vicinity of a protein glutaminyl-tRNA synthetase (GlnRS) by covalently attaching the probe to the protein (Mandal et al., 2002).
Phthalimide Derivatives in Biological Applications
Phthalimides, including this compound, are an important class of compounds with a range of applications. These derivatives have shown various pharmacological activities and are used in different diseases like AIDS, tumors, diabetes, and bacterial infections (Kushwaha & Kaushik, 2016).
Reaction with Arylmagnesium Bromides
The reaction of N-(ω-bromoalkyl)phthalimides, such as this compound, with arylmagnesium bromides has been studied. This reaction yields oxazoloisoindoles and oxazinoisoindoles, indicating the synthetic potential of these compounds in creating complex heterocyclic structures (Braun et al., 1989).
Inhibition of Plasmodium falciparum
N-phenyl phthalimide derivatives, which could include this compound, have been synthesized with inhibitory activities against Plasmodium falciparum. These compounds have been evaluated for their potential in treating malaria (Okada-Junior et al., 2018).
Kinetics and Mechanism of Alkaline Hydrolysis
The alkaline hydrolysis of N-substituted phthalimides, like this compound, has been investigated. These studies are crucial in understanding the chemical behavior and reaction mechanisms of these compounds in different environments (Khan, 1987).
Anticonvulsant Evaluation
N-substituted phthalimides have been synthesized and evaluated for their anticonvulsant activity. This research contributes to the potential use of these compounds in neurological disorders (Więcek & Kieć‐Kononowicz, 2009).
Synthesis of Novel Oxa-Isosteres
This compound derivatives have been used in the synthesis of novel oxa-isosteres of spermidine and spermine. These compounds have potential applications in biochemical and pharmacological research (Lin et al., 1994).
Photophysical Studies
Phthalimides, including this compound, have been involved in photophysical studies to understand their behavior under different light conditions. This research has implications in materials science and photodynamic therapy (Chen et al., 2013).
Vibrational Spectroscopy
Vibrational spectroscopy studies, such as Fourier transform infrared (FT-IR) spectra, of this compound and its derivatives provide insights into the molecular structure and bonding characteristics of these compounds (Krishnakumar et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(10-Bromodecyl)phthalimide This compound belongs to the class of phthalimides, which are known to interact with a variety of biological targets
Mode of Action
The mode of action of This compound As a phthalimide derivative, it may share similar mechanisms with other compounds in this class . .
Biochemical Pathways
The biochemical pathways affected by This compound Phthalimides have been found in a variety of natural products, pharmaceuticals, and organic materials, suggesting they may interact with multiple biochemical pathways
Result of Action
The molecular and cellular effects of This compound’s As a phthalimide derivative, it may share similar effects with other compounds in this class
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action
properties
IUPAC Name |
2-(10-bromodecyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO2/c19-13-9-5-3-1-2-4-6-10-14-20-17(21)15-11-7-8-12-16(15)18(20)22/h7-8,11-12H,1-6,9-10,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFIOTMXPRSHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344175 | |
Record name | 2-(10-Bromodecyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24566-80-1 | |
Record name | 2-(10-Bromodecyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(10-Bromodec-1-yl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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